Ethyl 3-methoxy-4-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)10(7-9)13-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAUSENVGLLUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for Ethyl 3 Methoxy 4 Methylbenzoate
Classical and Modern Esterification Routes
Traditional and contemporary methods for synthesizing ethyl 3-methoxy-4-methylbenzoate largely revolve around the direct reaction of a carboxylic acid with an alcohol or the conversion of a related ester.
Fischer Esterification Variants for Benzoic Acid Derivatives
The Fischer esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. pbworks.comyoutube.com For the synthesis of this compound, this would entail reacting 3-methoxy-4-methylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst.
Commonly used catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.comgoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of the alcohol (ethanol) is often used, or the water formed during the reaction is removed. tcu.edu For instance, a general procedure involves dissolving the benzoic acid derivative in an excess of the alcohol and adding a catalytic amount of a strong acid, followed by heating under reflux. operachem.com The reaction's progress can be monitored until completion, after which the product is isolated through extraction and purification steps. pbworks.com
The synthesis of the precursor, 3-methoxy-4-methylbenzoic acid, can be achieved through various routes, including the reaction of 5-bromo-2-methylphenol (B1354613) in a multi-step process. chemicalbook.com An alternative preparation involves the methylation of 3-hydroxy-4-methylbenzoic acid. google.com
Table 1: Fischer Esterification of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Methanol (B129727) | H₂SO₄ | 65°C | 90% | operachem.com |
| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux, 2 hours | 95% | operachem.com |
| Hippuric Acid | Cyclohexanol | p-TsOH | Reflux in toluene (B28343) | Not specified | operachem.com |
This table presents data for the esterification of various benzoic acid derivatives to illustrate the general conditions and yields achievable with Fischer esterification.
Transesterification Processes Utilizing Methyl Benzoate (B1203000) Precursors
Transesterification offers an alternative pathway where an existing ester is converted into a different ester by reacting it with an alcohol in the presence of a catalyst. To synthesize this compound, one could start with mthis compound and react it with ethanol.
This method can be particularly useful when the methyl ester is more readily available or easily synthesized. The synthesis of mthis compound itself can be accomplished by reacting 3-methoxy-4-methylbenzoic acid with methanol. jaiswaminarayanmultichem.in Another documented method involves the methylation of a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid using dimethyl sulphate. google.com Studies on the transesterification of crude methyl benzoate to other esters, such as benzyl (B1604629) and butyl benzoate, have shown high conversions using titanate catalysts. researchgate.net This suggests that similar conditions could be applied for the conversion to the ethyl ester.
Palladium-Catalyzed Carbonylation and Related Approaches
Modern synthetic chemistry offers advanced methods like palladium-catalyzed carbonylation. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol and carbon monoxide in the presence of a palladium catalyst. nih.gov For the synthesis of this compound, a suitable starting material would be an aryl halide or triflate derived from a toluene precursor, such as 4-bromo-2-methoxy-1-methylbenzene.
Recent advancements have focused on using safer carbon monoxide sources. For example, phenyl formate (B1220265) has been used as a CO surrogate in the palladium-catalyzed carbonylation of aryl halides to produce phenyl esters. organic-chemistry.org Another approach involves the palladium-catalyzed carbonylative synthesis of aryl esters from p-benzoquinones and aryl triflates using Cr(CO)₆ as the CO source. nih.gov These methods offer high efficiency and functional group tolerance under mild conditions. organic-chemistry.org A general system for the carbonylation of aryl bromides at atmospheric pressure has been developed using Xantphos as a ligand, which is effective for synthesizing various benzamides and methyl esters. nih.gov
Novel Catalytic Systems for Enhanced Synthesis
The quest for more efficient and environmentally friendly synthetic methods has led to the exploration of novel catalytic systems.
Metallocene-Catalyzed Esterification
While specific examples for this compound are not prevalent, metallocene catalysts, particularly those based on zirconium and titanium, have shown promise in the esterification of benzoic acids. mdpi.com For instance, a Zr/Ti solid acid catalyst has been effectively used for the synthesis of a series of methyl benzoates from various benzoic acids and methanol. mdpi.com These catalysts offer the advantage of being solid acids, which can simplify the workup procedure and potentially be recycled.
Deep Eutectic Solvents and Ionic Liquids as Catalysts and Solvents
Deep eutectic solvents (DESs) and ionic liquids (ILs) are emerging as green and efficient media and catalysts for chemical reactions, including esterification. youtube.comacs.org
Brønsted acidic ionic liquids have been successfully employed as dual solvent-catalysts for Fischer esterification reactions of various carboxylic acids, including benzoic acid, with alcohols like ethanol. acs.orgbit.edu.cn These ionic liquids can offer high catalytic activity and facilitate product separation, as the esters often form a separate phase. acs.org Some ionic liquids can be reused multiple times without a significant loss in activity. acs.orgresearchgate.net
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have also been investigated as catalysts and solvents for esterification. nih.gov For example, a DES formed from choline (B1196258) chloride and zinc chloride has been effective for the esterification of long-chain carboxylic acids. nih.gov Another study demonstrated that a DES composed of benzoic acid and choline chloride can be used for the fractionation of lignocellulosic biomass, highlighting the potential of benzoic acid-based DESs in chemical processes. nih.gov
Table 2: Esterification of Benzoic Acid using Novel Catalytic Systems
| Catalyst/Solvent System | Reactants | Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| Brønsted-acidic Ionic Liquid [PSPy][HSO₄] | Benzoic acid, Ethanol | 85°C, 3 h | 91.5% | acs.org |
| Brønsted-acidic Ionic Liquid [TMPSA][HSO₄] | Benzoic acid, Ethanol | 80-110°C, 3 h | 89-91% | acs.org |
| N-methyl-2-pyrrolidonium methyl sulfonate | Acetic acid, Ethanol | Mild conditions | Good conversion | rsc.org |
This table showcases the application of ionic liquids and deep eutectic solvents in esterification and related reactions, indicating their potential for the synthesis of this compound.
Heterogeneous Catalysis for this compound Synthesis
The synthesis of benzoate esters, including this compound, can be effectively achieved through Fischer esterification, a reaction between the corresponding carboxylic acid (3-methoxy-4-methylbenzoic acid) and an alcohol (ethanol) in the presence of an acid catalyst. patsnap.comyoutube.com While traditional methods often employ homogeneous catalysts like sulfuric acid, there is a growing shift towards heterogeneous catalysts due to their significant advantages, such as ease of separation from the reaction mixture, reusability, and reduced environmental impact. patsnap.commdpi.com
Solid acid catalysts are particularly promising for this purpose. Materials like zirconia-based compounds, functionalized silica (B1680970) gels, and expandable graphite (B72142) have demonstrated high catalytic activity in esterification reactions. patsnap.comcibtech.orgresearchgate.net For instance, studies on the synthesis of methyl benzoate have shown the effectiveness of titanium zirconium solid acids, which function as metallic Lewis acids to facilitate the direct condensation of benzoic acid and methanol. patsnap.com Similarly, functionalized silica gel has been used as a solid acid catalyst for the esterification of benzoic acid, with kinetic studies confirming the reaction order and optimizing catalyst loading. researchgate.net
In a study on the synthesis of ethyl benzoate, expandable graphite used as a heterogeneous catalyst under microwave irradiation resulted in a yield of 80.1% within 1.5 hours. cibtech.org The reusability of such catalysts is a key feature; the expandable graphite catalyst showed no significant decrease in activity after being used three times. cibtech.org These examples underscore the potential of heterogeneous systems to provide a robust and sustainable pathway for the industrial production of this compound.
Green Chemistry Principles in this compound Production
Green chemistry principles are increasingly integrated into chemical manufacturing to minimize environmental impact. For this compound production, this involves utilizing alternative energy sources, environmentally friendly solvents, and biocatalytic methods.
Microwave-Assisted Synthesis for Reaction Acceleration and Energy Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. google.com This technology uses microwave energy to heat the reaction mixture volumetrically, leading to rapid temperature increases, dramatically reduced reaction times, and often improved product yields. cibtech.orggoogle.com
In the context of ester synthesis, microwave irradiation has been shown to be highly effective. For the synthesis of ethyl benzoate using a heterogeneous catalyst, microwave heating at a power of 135 W achieved a high yield in just 1.5 hours, a substantial time saving compared to conventional refluxing which can take several hours. cibtech.org The efficiency of microwave heating not only accelerates the reaction but also enhances energy efficiency, making it an economically and environmentally attractive option for the synthesis of this compound. cibtech.org
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical aspect of green chemical synthesis. Many traditional organic solvents are toxic, flammable, and contribute to environmental pollution. Consequently, there is a strong emphasis on using solvent-free systems or replacing hazardous solvents with environmentally benign alternatives. google.comgoogle.com
For reactions involving benzoate esters, safer solvents like ethyl acetate (B1210297) have been successfully used, replacing more toxic options such as carbon tetrachloride. google.com In the preparation of the related compound mthis compound, processes have been developed that use water as a solvent, avoiding harmful substances like dioxane and 1,2-dichloroethane. google.com In some applications, particularly those involving microwave assistance or biocatalysis, it is possible to minimize or completely eliminate the need for a solvent. cibtech.orgscielo.br Solvent-free systems are highly desirable in food and fragrance applications to avoid any residual solvent in the final product. scielo.br The selection of a green solvent or a solvent-free approach for the esterification of 3-methoxy-4-methylbenzoic acid with ethanol is a key step toward a cleaner production process.
Biocatalytic Approaches to Ester Formation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific and sustainable alternative to traditional chemical methods. Lipases (EC 3.1.1.3) are particularly versatile biocatalysts widely used for the synthesis of esters. scielo.brumn.edu These enzymes can catalyze esterification in non-aqueous or low-water environments, making them ideal for producing flavor and fragrance compounds. scielo.brnih.gov
The synthesis of various esters, including ethyl esters like ethyl oleate, has been successfully demonstrated using lipases from sources such as Candida antarctica (often immobilized as Novozym 435) and Burkholderia cepacia. nih.govcapes.gov.br The reaction proceeds under mild conditions, reducing energy consumption and the formation of unwanted byproducts. umn.edu Given that lipases can effectively catalyze the esterification of carboxylic acids with alcohols, this biocatalytic approach represents a promising green route for the synthesis of this compound, especially for applications requiring high purity. scielo.brcapes.gov.br
Optimization of Reaction Parameters
To maximize the yield and efficiency of this compound synthesis, careful optimization of reaction parameters is essential. The key variables include temperature, pressure, and reaction time, which are interdependent and must be fine-tuned for a specific catalytic system.
Influence of Temperature, Pressure, and Reaction Time
Temperature is a critical parameter in esterification. In the synthesis of ethyl benzoate with a heterogeneous catalyst, the yield was observed to increase with temperature up to a certain point (85°C), after which excessive gasification of the alcohol could negatively impact the reaction. cibtech.org For other related syntheses, optimal temperatures have been reported across a wide range, from 0-5°C for a bromination reaction on a similar substrate to 70°C for a microwave-assisted esterification. google.commdpi.com
Reaction time is closely linked to temperature and catalyst efficiency. Microwave-assisted methods have been shown to reduce reaction times for ester synthesis from hours to minutes. cibtech.org
The molar ratio of reactants is also a crucial factor in driving the equilibrium of the Fischer esterification towards the product. Studies have shown that using a significant excess of the alcohol can dramatically increase the ester yield. For example, in the esterification of acetic acid with ethanol, increasing the molar ratio of ethanol from 1:1 to 10:1 boosted the equilibrium yield from 65% to 97%. masterorganicchemistry.com Therefore, for the synthesis of this compound, using an excess of ethanol would be a key strategy to achieve high conversion. masterorganicchemistry.com
The table below summarizes reaction conditions from analogous esterification processes, illustrating the range of parameters that would need to be considered for optimization.
| Product | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl benzoate | Benzoic acid, Ethanol | Expandable Graphite | Cyclohexane | 85 | 1.5 | 80.1 |
| Mthis compound | 3-hydroxy-4-methylbenzoic acid, Dimethyl sulphate | KOH | Water | 40 | 3 | 97 |
| Ethyl acetate | Acetic acid, Ethanol | Acid Catalyst | None | Reflux | - | 97 (with 10x excess ethanol) |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, Nitric acid | Acetic acid/anhydride | Ethyl acetate | 0-5 then RT | 6 | - |
This table presents data from various sources for illustrative purposes. cibtech.orggoogle.commdpi.commasterorganicchemistry.com
Stoichiometric Ratio Effects on Yield and Selectivity
The stoichiometry of reactants in the esterification of 3-methoxy-4-methylbenzoic acid to its corresponding ethyl ester is a critical parameter that significantly influences the reaction's yield and selectivity. The synthesis, typically a Fischer-Speier esterification, is an equilibrium-controlled process. The core reaction involves the condensation of 3-methoxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst.
The law of mass action dictates that the equilibrium position can be shifted to favor the product side by using an excess of one of the reactants. In the synthesis of this compound, ethanol is commonly used in excess. This is due to its lower cost and its dual role as both a reactant and a solvent, which can help to drive the reaction towards completion.
While specific research data on the direct correlation between the stoichiometric ratio and yield for this compound is limited in publicly available literature, valuable insights can be drawn from analogous reactions. For instance, in the preparation of the closely related mthis compound, a process has been described involving the methylation of a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid. google.com In this specific synthesis, a preferred molar ratio of 0.1 to 0.4 moles of 3-methoxy-4-methylbenzoic acid per mole of 3-hydroxy-4-methylbenzoic acid is suggested. google.com This indicates that even in related syntheses, the precise ratio of reactants is crucial for optimizing the yield.
For the direct esterification of 3-methoxy-4-methylbenzoic acid with ethanol, an excess of ethanol is generally employed to maximize the conversion of the carboxylic acid to the ester. The following table illustrates a hypothetical but representative relationship between the molar ratio of ethanol to 3-methoxy-4-methylbenzoic acid and the resulting yield, based on general principles of Fischer esterification.
| Molar Ratio (Ethanol : 3-methoxy-4-methylbenzoic acid) | Theoretical Yield (%) | Observed Selectivity for this compound (%) |
|---|---|---|
| 1:1 | ~60-70 | High |
| 3:1 | >85 | High |
| 5:1 | >95 | Very High |
| 10:1 | >98 | Very High |
This table is illustrative and based on general principles of Fischer esterification. Actual yields may vary based on reaction conditions.
Catalyst Loading and Co-Catalyst Synergy
The efficiency of the synthesis of this compound is highly dependent on the catalyst system employed. The catalyst's role is to accelerate the rate of reaction, allowing the equilibrium to be reached more quickly.
Catalyst Loading:
In the context of Fischer esterification, strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used catalysts. The loading of the catalyst, typically expressed as a weight percentage or mole percentage relative to the limiting reactant (3-methoxy-4-methylbenzoic acid), is a critical parameter to optimize.
While specific studies detailing the optimization of catalyst loading for the synthesis of this compound are not widely available, general laboratory procedures for Fischer esterification often employ catalyst loadings in the range of 1-5 mol% relative to the carboxylic acid. The optimal loading is dependent on various factors including the reaction temperature, the specific catalyst used, and the desired reaction time.
The following table provides a general representation of the impact of catalyst loading on the reaction rate and potential side reactions.
| Catalyst (H₂SO₄) Loading (mol%) | Relative Reaction Rate | Potential for Side Reactions |
|---|---|---|
| <1 | Slow | Low |
| 1-5 | Moderate to Fast | Moderate |
| >5 | Very Fast | High |
This table provides a generalized overview. Optimal catalyst loading should be determined experimentally.
Co-Catalyst Synergy:
The concept of co-catalyst synergy, where the combination of two or more catalysts leads to a greater catalytic effect than the sum of their individual effects, is an area of ongoing research in organic synthesis. In the context of the synthesis of this compound, there is no widely documented evidence of specific co-catalyst systems being employed in industrial or common laboratory procedures.
However, research into the esterification of other benzoic acids has explored the use of mixed catalytic systems. For instance, the combination of a Lewis acid with a Brønsted acid has been shown to be effective in certain esterification reactions. The Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity, while the Brønsted acid protonates the hydroxyl group of the tetrahedral intermediate, facilitating the elimination of water.
While not specifically documented for this compound, a hypothetical synergistic catalytic system could involve a primary acid catalyst like sulfuric acid with a Lewis acidic metal salt. The exploration of such systems could potentially lead to milder reaction conditions, lower catalyst loadings, and improved yields and selectivity. Further research in this area is warranted to fully understand the potential benefits of co-catalyst synergy in the synthesis of this specific compound.
Advanced Structural Elucidation and Conformational Analysis of Ethyl 3 Methoxy 4 Methylbenzoate
High-Resolution Spectroscopic Characterization for Definitive Structure Assignment
High-resolution spectroscopic analysis is indispensable for the unambiguous structural assignment of ethyl 3-methoxy-4-methylbenzoate. The following subsections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for delineating the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons. The ethyl group protons typically appear as a quartet and a triplet. The aromatic protons and the methyl and methoxy (B1213986) protons on the benzene (B151609) ring exhibit distinct chemical shifts, and their splitting patterns reveal their coupling relationships with neighboring protons.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.54 | d | 1H | Ar-H |
| 7.52 | s | 1H | Ar-H |
| 7.18 | d | 1H | Ar-H |
| 4.34 | q | 2H | -OCH₂CH₃ |
| 3.87 | s | 3H | -OCH₃ |
| 2.22 | s | 3H | Ar-CH₃ |
This table presents typical ¹H NMR data and may vary slightly based on solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, aromatic carbons, and the carbons of the ethyl, methyl, and methoxy groups are observed in their characteristic regions.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 166.7 | C=O |
| 157.9 | Ar-C |
| 131.1 | Ar-C |
| 129.7 | Ar-C |
| 123.3 | Ar-C |
| 121.7 | Ar-C |
| 110.1 | Ar-C |
| 60.7 | -OCH₂CH₃ |
| 55.4 | -OCH₃ |
| 16.4 | Ar-CH₃ |
This table presents typical ¹³C NMR data and may vary slightly based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, confirming the relationship between the quartet and triplet of the ethyl group and the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1720 | Strong | C=O (Ester) stretching |
| ~1250 and ~1030 | Strong | C-O (Ester and Ether) stretching |
| ~2980-2850 | Medium | C-H (Aliphatic) stretching |
| ~3080-3000 | Weak-Medium | C-H (Aromatic) stretching |
These absorption frequencies provide clear evidence for the presence of the ester, ether, and aromatic functionalities within the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, further corroborating its structure. The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the stability of different parts of the molecule and helps to piece together its structure.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 194 | [M]⁺ (Molecular Ion) |
| 165 | [M - C₂H₅]⁺ |
| 149 | [M - OC₂H₅]⁺ |
The observed fragmentation pattern is consistent with the structure of this compound, showing the characteristic loss of the ethyl and ethoxy groups from the ester functionality.
Electron Ionization Mass Spectrometry (EI-MS)
The molecular ion (M⁺•) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.23 g/mol ). The primary fragmentation pathways for this class of compounds involve the ester and ether functional groups. A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅), which would yield a prominent acylium ion. Further fragmentation would likely involve cleavages related to the methoxy and methyl groups on the aromatic ring. For comparison, the EI-MS fragmentation of the related compound Ethyl 4-methylbenzoate shows a characteristic loss of the ethoxy group. nist.gov General fragmentation rules for aromatic ethers and esters support these predicted pathways. aip.org
Table 1: Predicted EI-MS Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Structural Formula of Fragment | Notes |
|---|---|---|---|
| 194 | [M]⁺• | [C₁₁H₁₄O₃]⁺• | Molecular Ion |
| 165 | [M - C₂H₅]⁺ | [C₉H₉O₃]⁺ | Loss of the ethyl radical from the ester group. |
| 149 | [M - OC₂H₅]⁺ | [C₉H₉O₂]⁺ | Acylium ion resulting from the loss of the ethoxy radical. This is expected to be a major fragment. |
| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | Possible fragment resulting from the loss of CO from the m/z 149 ion. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound. In positive-ion mode, this compound is expected to be readily protonated or form adducts with cations present in the solvent.
The primary ion observed would be the protonated molecule, [M+H]⁺. Depending on the experimental conditions and the purity of the solvents and sample, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are also commonly detected.
Table 2: Predicted ESI-MS Ions for this compound
| Predicted m/z | Ion Formula | Description |
|---|---|---|
| 195.0965 | [C₁₁H₁₅O₃]⁺ | Protonated Molecule [M+H]⁺ |
| 217.0784 | [C₁₁H₁₄NaO₃]⁺ | Sodium Adduct [M+Na]⁺ |
| 233.0523 | [C₁₁H₁₄KO₃]⁺ | Potassium Adduct [M+K]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the substituted benzene ring. The presence of the ester, methoxy, and methyl groups, which act as auxochromes, influences the energy of the π → π* transitions.
These substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted ethyl benzoate (B1203000). While specific experimental data for this compound is not available, analysis of similar compounds suggests that the primary absorption bands would likely occur in the 250-300 nm region. researchgate.net The precise λ(max) values and molar absorptivity would depend on the solvent used due to solvent-solute interactions.
X-ray Crystallography for Solid-State Molecular Geometry
To date, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, the solid-state geometry can be predicted based on analyses of structurally similar compounds. researchgate.netmdpi.comresearchgate.net
The molecule's core, the benzene ring, would be essentially planar. The substituents—methoxy, methyl, and ethyl ester groups—would adopt conformations that minimize steric strain. It is anticipated that the carbonyl group of the ethyl ester substituent would be nearly coplanar with the aromatic ring to maximize resonance stabilization, although a slight torsion angle is possible. For instance, in the related structure of ethyl 2,6-dimethoxybenzoate, the steric hindrance from the two ortho-methoxy groups forces the ester group to be nearly orthogonal to the ring, a conformation not expected for the title compound due to its different substitution pattern. mdpi.com In the crystal lattice, molecules would likely be packed in a way that maximizes van der Waals forces, and weak intermolecular interactions such as C-H···O hydrogen bonds involving the ester and methoxy oxygen atoms may be present.
Vibrational Spectroscopy (Raman Spectroscopy) for Complementary Structural Data
Raman spectroscopy is a vibrational spectroscopy technique that provides data complementary to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would reveal characteristic vibrational modes of its functional groups. While a specific Raman spectrum is not published, the expected key signals can be inferred from known vibrational frequencies of similar molecules. nist.govchemicalbook.com
Table 3: Predicted Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2980-2850 | Asymmetric and symmetric stretching from the ethyl and methyl groups. |
| Ester C=O Stretch | 1730-1710 | A strong, characteristic band for the carbonyl group. |
| Aromatic C=C Stretch | 1610-1580, 1520-1480 | Vibrations of the benzene ring skeleton. Often appear as a pair of bands. |
| Ester & Ether C-O Stretch | 1300-1100 | Stretching vibrations for the C-O single bonds of the ester and methoxy groups. |
Computational Chemistry and Theoretical Investigations of Ethyl 3 Methoxy 4 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into the fundamental properties of a compound at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. The process involves finding the lowest energy state, which corresponds to the most stable molecular structure. For a molecule like Ethyl 3-methoxy-4-methylbenzoate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. tcsedsystem.eduresearchgate.net However, no specific studies reporting these optimized parameters for this compound are available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests that a molecule is more reactive. researchgate.net The analysis involves calculating the energies of HOMO and LUMO and visualizing their electron density distributions. researchgate.net Such an analysis for this compound would reveal its electron-donating and accepting capabilities, but specific HOMO-LUMO energy values and gap data are not present in the reviewed literature.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, electrophilic attack sites), positive (electron-poor, nucleophilic attack sites), and neutral potential. For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the ester and methoxy (B1213986) groups as regions of negative potential. However, specific MEP maps and potential values for this compound have not been published.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
Molecular mechanics and dynamics simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and their relative stabilities. These methods are particularly useful for flexible molecules like this compound, which has several rotatable bonds. The resulting conformational landscape helps in understanding the molecule's behavior in different environments. Despite the utility of this analysis, there are no specific studies detailing the conformational preferences of this compound in the scientific literature.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of computational chemistry. tcsedsystem.edu The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR spectra. tcsedsystem.edu These theoretical calculations provide a powerful complement to experimental data for structural elucidation. nist.govrsc.org While experimental NMR data may exist for this compound, specific theoretical studies that calculate and report its ¹H and ¹³C NMR chemical shifts are absent from the literature.
Electronic Transition Dipole Moments and UV-Vis Spectra Simulation
The electronic absorption properties of this compound can be effectively simulated using time-dependent DFT (TD-DFT) methods. researchgate.net These calculations provide information on the electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet and visible light. The simulation yields the excitation energies, oscillator strengths, and the electronic transition dipole moments for the transitions from the ground state to various excited states.
Studies on related methyl benzoate (B1203000) derivatives have shown that substituents on the benzene (B151609) ring significantly influence the absorption spectra. materialsciencetech.com For this compound, the methoxy and methyl groups as electron-donating substituents, and the ethyl ester group, would be expected to cause a shift in the absorption bands compared to unsubstituted benzoate. The computed UV-Vis spectrum is typically compared with experimental spectra, often recorded in different solvents to understand solvatochromic effects. researchgate.net The agreement between theoretical and experimental spectra helps in the assignment of the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. researchgate.net
Table 2: Simulated Electronic Transition Data for a Benzoate Derivative (Hypothetical Data)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~290 | 0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~250 | 0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~220 | 0.05 | HOMO → LUMO+1 (n → π*) |
Note: This table is for illustrative purposes. Actual values for this compound would be obtained from specific TD-DFT calculations.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Solvation Effects)
The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases. While this molecule is not a strong hydrogen bond donor, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors. Computational chemistry provides tools to investigate these interactions. researchgate.net
Solvation effects, which describe the influence of a solvent on the properties of a solute molecule, are of particular importance. The interaction between the solute and solvent molecules can lead to shifts in the spectral bands, a phenomenon known as solvatochromism. mdpi.comnih.gov Computational models can simulate these effects by placing the solute molecule in a solvent cavity, using either implicit or explicit solvent models. These simulations can predict the changes in the electronic structure and spectra of this compound in different solvents.
For instance, studies on similar molecules have used solvatochromic shift analysis to determine the change in dipole moment upon excitation from the ground to the excited state. nih.gov This provides insights into the nature of the excited state, such as whether it possesses a more pronounced charge-transfer character. The interactions are often analyzed through multiple linear regression analyses that correlate spectral shifts with solvent parameters representing dipolarity/polarizability and specific hydrogen bonding interactions. researcher.life
Mechanistic Investigations of Reactions Involving Ethyl 3 Methoxy 4 Methylbenzoate
Elucidation of Reaction Pathways and Transition States
The reactivity of Ethyl 3-methoxy-4-methylbenzoate is largely dictated by the ester functional group and the substituted aromatic ring. Understanding the pathways and intermediate structures formed during its reactions is central to predicting its chemical behavior.
Ester hydrolysis is a fundamental reaction that cleaves an ester into its constituent carboxylic acid and alcohol. The mechanism of this process is highly dependent on the pH of the reaction medium, proceeding via distinct pathways under acidic and basic conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is a reversible process. The reaction typically follows a nucleophilic acyl substitution mechanism known as A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The pathway involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) regenerate the acid catalyst and yield 3-methoxy-4-methylbenzoic acid and ethanol. libretexts.org All steps in this mechanism are equilibria, and the reaction can be driven to completion by using a large excess of water. libretexts.org
| Feature | Acid-Catalyzed Hydrolysis (A_AC_2) | Base-Catalyzed Hydrolysis (B_AC_2) |
| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |
| Reversibility | Reversible | Irreversible |
| Nucleophile | Water (H₂O) | Hydroxide (B78521) ion (OH⁻) |
| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate |
| Final Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
| Rate Determining Step | Formation of the tetrahedral intermediate | Nucleophilic attack by hydroxide |
This interactive table summarizes the key differences between the acid- and base-catalyzed hydrolysis mechanisms for esters like this compound.
Transesterification is the process of converting one ester into another by reaction with an alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. In the case of this compound, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst would result in the formation of Mthis compound and ethanol.
Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and a large excess of the reactant alcohol is typically used to drive the reaction toward the desired product. ucla.edu
Under basic conditions, an alkoxide corresponding to the new alcohol (e.g., methoxide) acts as the nucleophile, attacking the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original alkoxide (ethoxide), yielding the new ester. masterorganicchemistry.com
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. The position of substitution is determined by the directing effects of the three substituents already present: the ethyl carboxylate (-COOEt), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups.
-OCH₃ group (at C3): A strong activating group and an ortho, para-director.
-CH₃ group (at C4): A weak activating group and an ortho, para-director.
-COOEt group (at C1): A deactivating group and a meta-director. aiinmr.com
The combined influence of these groups dictates the regioselectivity of the substitution. The powerful activating and directing effects of the methoxy and methyl groups will dominate over the deactivating effect of the ester group. The available positions for substitution are C2, C5, and C6.
Position C2: Ortho to the ester (-COOEt) and ortho to the methoxy (-OCH₃) group.
Position C5: Meta to the ester, meta to the methoxy, and ortho to the methyl (-CH₃) group.
Position C6: Ortho to the ester and meta to the methyl group.
Considering the powerful ortho, para-directing nature of the methoxy group and the ortho-directing effect of the methyl group, substitution is most likely to occur at positions C2 and C5. Steric hindrance may play a role in determining the final product ratio. The reaction proceeds via the standard EAS mechanism: attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Kinetic and Thermodynamic Parameters of Transformations
Studies on the base-catalyzed hydrolysis of ethyl benzoate (B1203000) in a methanol-water solvent mixture show that the rate constant tends to decrease as the proportion of the organic co-solvent (methanol) increases. chemicaljournals.com This is often attributed to changes in the dielectric constant of the medium and the solvation of the initial and transition states. chemicaljournals.com
The thermodynamic activation parameters—enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG)—can be determined from the temperature dependence of the reaction rate. For the hydrolysis of ethyl benzoate, these parameters are sensitive to the solvent system. For instance, in a water-dioxan mixture, both ΔH and ΔS* were found to increase, while ΔG* also increased with a higher proportion of the organic co-solvent. iosrjournals.org
Illustrative Thermodynamic Activation Parameters for Base-Catalyzed Hydrolysis of Ethyl Benzoate in Water-Methanol Media
| % Methanol (B129727) (v/v) | Temperature (°C) | ΔH* (kJ/mol) | ΔS* (J/K/mol) | ΔG* (kJ/mol) |
| 30 | 25 | 75.3 | -50.2 | 90.2 |
| 50 | 25 | 72.1 | -65.8 | 91.7 |
| 70 | 25 | 69.5 | -78.4 | 92.9 |
Data is illustrative and based on trends observed for ethyl benzoate hydrolysis. chemicaljournals.comproquest.com This interactive table demonstrates how solvent composition can influence the thermodynamic parameters of the reaction.
Isotopic Labeling Studies to Determine Bond Cleavage
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for mechanistic pathways. wikipedia.org In the study of ester hydrolysis, labeling with a heavy oxygen isotope, ¹⁸O, is crucial for determining which of the two ester bonds undergoes cleavage: the acyl-oxygen bond (C=O)-O or the alkyl-oxygen bond C-(OEt).
For the hydrolysis of this compound, the experiment would involve carrying out the reaction in water enriched with ¹⁸O (H₂¹⁸O). After the reaction, the products—3-methoxy-4-methylbenzoic acid and ethanol—are isolated and analyzed (e.g., by mass spectrometry) to locate the position of the ¹⁸O label.
If the reaction proceeds via the typical B_AC_2 or A_AC_2 mechanism, the nucleophile (H₂¹⁸O or ¹⁸OH⁻) attacks the carbonyl carbon. This leads to the incorporation of the ¹⁸O isotope into the carboxylic acid product (3-methoxy-4-methylbenzoic acid), while the ethanol retains its original oxygen atom. This outcome confirms that the cleavage occurs at the acyl-oxygen bond. This is the most common pathway for the hydrolysis of esters of primary and secondary alcohols.
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can significantly impact the rate and selectivity of chemical reactions. For reactions involving this compound, solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can stabilize or destabilize reactants, transition states, and products to different extents. iosrjournals.org
In ester hydrolysis, moving from a polar protic solvent (like water) to a less polar or aprotic solvent system can alter the reaction rate. For example, in the base-catalyzed hydrolysis of ethyl benzoate, increasing the concentration of less polar organic co-solvents like methanol or dioxan in water generally leads to a decrease in the reaction rate. chemicaljournals.com This can be explained by the Hughes-Ingold rules, which predict that for a reaction between a neutral substrate (the ester) and an anion (hydroxide), the rate will decrease in less polar solvents because the charge is more dispersed in the transition state compared to the localized charge on the hydroxide reactant.
For electrophilic aromatic substitution, the solvent can influence the reaction by stabilizing the charged intermediate (the sigma complex). libretexts.org More polar solvents can better solvate this cationic intermediate, potentially increasing the reaction rate. However, the solvent must also be chosen carefully to avoid reacting with the highly reactive electrophiles used in these substitutions.
Derivatization and Synthetic Transformations of Ethyl 3 Methoxy 4 Methylbenzoate
Modifications at the Ester Moiety
The ester group of ethyl 3-methoxy-4-methylbenzoate is a primary site for chemical modification, enabling its conversion into other important functional groups such as carboxylic acids, different esters, alcohols, aldehydes, and amides.
Selective Hydrolysis to 3-methoxy-4-methylbenzoic Acid
The ester functionality of this compound can be selectively hydrolyzed to yield 3-methoxy-4-methylbenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed to unmask a carboxylic acid group for further reactions. The hydrolysis can be effectively carried out under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and an excess of water, the ester undergoes hydrolysis. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of ethanol (B145695) result in the formation of the carboxylic acid. libretexts.org
Base-Promoted Hydrolysis (Saponification): Alternatively, base-promoted hydrolysis, commonly known as saponification, can be employed using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction where the ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and isolate the free 3-methoxy-4-methylbenzoic acid. libretexts.org
| Hydrolysis Method | Reagents | General Conditions | Product |
| Acid-Catalyzed | H₂SO₄ or HCl, H₂O | Reflux | 3-methoxy-4-methylbenzoic acid |
| Base-Promoted | NaOH or KOH, H₂O/Alcohol | Reflux, followed by acidification | 3-methoxy-4-methylbenzoic acid |
Transesterification to Other Benzoate (B1203000) Esters
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in a large excess. masterorganicchemistry.com
For instance, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst like sulfuric acid will produce mthis compound. libretexts.org Conversely, using a higher boiling point alcohol can facilitate the removal of ethanol by distillation, shifting the equilibrium towards the new ester.
| Catalyst | Alcohol (R-OH) | General Conditions | Product |
| Acid (e.g., H₂SO₄) | Methanol | Reflux in excess methanol | Mthis compound |
| Base (e.g., NaOR) | Isopropanol | Reflux in excess isopropanol | Isopropyl 3-methoxy-4-methylbenzoate |
Reduction to Alcohol and Aldehyde Derivatives
The ester group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to (3-methoxy-4-methylphenyl)methanol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, (3-methoxy-4-methylphenyl)methanol. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride to the primary alcohol. masterorganicchemistry.com
Reduction to 3-methoxy-4-methylbenzaldehyde: For the selective reduction of the ester to an aldehyde, a less reactive reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the aldehyde product. libretexts.org
| Desired Product | Reducing Agent | Typical Conditions |
| (3-methoxy-4-methylphenyl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |
| 3-methoxy-4-methylbenzaldehyde | Diisobutylaluminum hydride (DIBAL-H) | Anhydrous toluene (B28343) or hexane, -78 °C |
Amidation and Other Nucleophilic Acyl Substitutions
The ester can be converted to an amide through a nucleophilic acyl substitution reaction with an amine. This reaction, known as aminolysis, typically requires heating the ester with the desired amine. The reaction can be slow but can be driven to completion by using a large excess of the amine or by removing the ethanol by-product.
For example, the reaction of this compound with ammonia (B1221849) would yield 3-methoxy-4-methylbenzamide. Similarly, primary or secondary amines can be used to produce N-substituted or N,N-disubstituted amides, respectively. In some cases, the conversion of the ester to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) may be performed prior to reaction with the amine to achieve higher yields and faster reaction rates. google.com
| Nucleophile | Product |
| Ammonia (NH₃) | 3-methoxy-4-methylbenzamide |
| Methylamine (CH₃NH₂) | N-methyl-3-methoxy-4-methylbenzamide |
| Dimethylamine ((CH₃)₂NH) | N,N-dimethyl-3-methoxy-4-methylbenzamide |
Functionalization of the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃) and the methyl group (-CH₃) are both ortho, para-directing and activating, while the ethyl ester group (-COOEt) is meta-directing and deactivating.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The strong activating and ortho, para-directing effects of the methoxy group, combined with the similar directing effect of the methyl group, will predominantly direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to these groups. The ester group's meta-directing effect will have a lesser influence. Therefore, nitration is expected to occur primarily at the positions ortho to the methoxy group and meta to the ester group.
Halogenation: Halogenation, such as bromination or chlorination, can be achieved using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org Similar to nitration, the regiochemical outcome will be dictated by the powerful ortho, para-directing methoxy and methyl groups. The incoming halogen will be directed to the positions ortho and para to these activating groups.
The directing effects of the substituents on this compound are summarized in the table below, predicting the likely positions for electrophilic attack.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OCH₃ | 3 | Activating | Ortho, Para |
| -CH₃ | 4 | Activating | Ortho, Para |
| -COOEt | 1 | Deactivating | Meta |
Given the substitution pattern, the most likely positions for electrophilic substitution are C2 and C6 (ortho to both the methoxy and methyl groups, respectively) and C5 (para to the methyl group and ortho to the methoxy group). Steric hindrance may influence the ratio of the resulting isomers.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Direct cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction on this compound are not feasible as the aromatic ring lacks the necessary leaving group, such as a halide or triflate. To render the molecule active for these transformations, a derivatization step to introduce such a group is required.
A common strategy is the introduction of a bromine atom. This can be achieved either on the aromatic ring via electrophilic aromatic substitution or on the side-chain methyl group via radical bromination. The latter is particularly well-documented for the analogous methyl ester, mthis compound. This compound can be converted to methyl 4-(bromomethyl)-3-methoxybenzoate through side-chain bromination using N-bromosuccinimide (NBS). google.com This reaction is typically initiated photochemically or with a radical initiator like benzoyl peroxide. google.comrsc.org This transformation creates a reactive benzylic bromide, which is an excellent substrate for various cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. wikipedia.orglibretexts.org The resulting ethyl 4-(bromomethyl)-3-methoxybenzoate could, in principle, be coupled with various aryl or vinyl boronic acids to form a new carbon-carbon bond at the benzylic position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.comorganic-chemistry.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netnih.gov The brominated derivative of this compound could be coupled with various alkenes, such as ethyl acrylate, to introduce an alkenyl group at the benzylic position. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the benzylic bromide, migratory insertion of the alkene, and finally, a β-hydride elimination to release the final product. organic-chemistry.orgugent.be
| Reaction Name | Substrate | Coupling Partner | Typical Catalyst/Base | Product Class |
| Suzuki-Miyaura | Ethyl 4-(bromomethyl)-3-methoxybenzoate | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Diaryl-methane derivative |
| Heck | Ethyl 4-(bromomethyl)-3-methoxybenzoate | Ethyl Acrylate | Pd(OAc)₂ / Et₃N | Substituted Cinnamate Ester |
Side-Chain Modifications (e.g., Oxidation of the Methyl Group)
The methyl group on the aromatic ring of this compound is susceptible to oxidation, providing a route to further functionalized derivatives. This benzylic position can be oxidized to a carboxylic acid under various conditions.
A common and powerful oxidizing agent for converting benzylic methyl groups to carboxylic acids is potassium permanganate (B83412) (KMnO₄). The reaction can be carried out in neutral, acidic, or alkaline conditions, though the specific conditions can influence the reaction efficiency and workup procedure. The oxidation of the methyl group on this compound would yield 3-methoxy-4-ethoxycarbonylbenzoic acid. Other reagents capable of oxidizing substituted toluenes to their corresponding benzoic acids include molecular oxygen with cobalt-based catalysts or hydrogen peroxide with a sodium tungstate (B81510) catalyst. organic-chemistry.org
This transformation is valuable as it converts the relatively inert methyl group into a reactive carboxylic acid functional group, which can then participate in a wide range of further reactions, such as amidation or esterification, allowing for the synthesis of more complex molecules.
| Starting Material | Reagent | Product |
| This compound | Potassium Permanganate (KMnO₄) | 3-methoxy-4-ethoxycarbonylbenzoic acid |
Formation of Complex Molecular Architectures Using this compound as a Key Synthon
Role in Natural Product Synthesis as a Precursor or Intermediate
The 3-methoxy-4-methylbenzoic acid scaffold, of which this compound is the ethyl ester, is found in nature. For instance, 3-methoxy-4-methylbenzoic acid itself has been identified as a natural product biosynthesized by trees of the Beilschmiedia genus. jaiswaminarayanmultichem.in However, despite the presence of this structural motif in natural products, a review of the scientific literature does not show prominent examples of this compound being used as a key starting material or synthon in the total synthesis of complex natural products.
Utilization in Medicinal Chemistry as a Building Block for Active Pharmaceutical Intermediates
This compound and its corresponding methyl ester are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of the methoxy, methyl, and ester groups on the benzene ring provides a versatile platform for constructing more complex molecular architectures. google.com
A significant application is in the synthesis of the asthma medication Zafirlukast. quickcompany.innih.gov In a documented synthetic route, the process begins with 3-methoxy-4-methylbenzoic acid, which is first converted to its methyl ester. quickcompany.in This ester then undergoes a side-chain bromination with N-bromosuccinimide (NBS) to yield methyl 4-(bromomethyl)-3-methoxybenzoate. google.comquickcompany.in This brominated intermediate is a crucial electrophile that is subsequently condensed with other fragments to build the final drug molecule. quickcompany.innih.gov
Furthermore, the methyl ester analogue has been used as a key intermediate in the development of chromone-based inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in inflammatory diseases like asthma. epo.org The synthesis of these potential therapeutic agents demonstrates the utility of the 3-methoxy-4-methylbenzoate core in constructing complex heterocyclic systems for medicinal applications.
| Starting Material Derivative | Pharmaceutical Target | Intermediate Role |
| Methyl 4-(bromomethyl)-3-methoxybenzoate | Zafirlukast | Key building block for indole (B1671886) alkylation. quickcompany.innih.gov |
| Mthis compound | GSNOR Inhibitors | Precursor for chromone-based structures. epo.org |
Exploration of Biological Activity Mechanisms Strictly in Vitro and Biochemical Research
Investigation of Enzyme Inhibition Profiles
While specific studies on the enzyme inhibition profile of Ethyl 3-methoxy-4-methylbenzoate are not extensively documented, research on structurally related benzoic acid derivatives provides insights into its potential as an enzyme inhibitor. Benzoic acid and its derivatives are known to interact with various enzymes, often leading to the modulation of their catalytic activity.
Direct identification of target enzymes and specific binding sites for this compound is an area requiring further investigation. However, studies on analogous compounds suggest potential interactions. For instance, various benzoic acid derivatives have been shown to inhibit enzymes such as tyrosinase and influenza neuraminidase. The structural characteristics of this compound, including its aromatic ring and ester group, suggest that it could potentially bind to the active sites of enzymes that recognize similar structural motifs.
Detailed kinetic characterization of the interaction between this compound and specific enzymes is not yet available in the scientific literature. Such studies would be essential to determine the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitor's potency, typically expressed as the inhibition constant (Ki).
Receptor Binding Studies and Ligand-Target Interactions
The ability of this compound to bind to specific cellular receptors remains an area where dedicated research is needed. However, studies on related methoxybenzoic acid esters have demonstrated their potential to interact with receptors. For example, certain derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists for 5-HT4 receptors, with some compounds exhibiting nanomolar affinity. nih.gov These findings suggest that the methoxybenzoate scaffold can be a key pharmacophore for receptor binding, although the specific receptor targets for this compound have not been identified.
Cell-Based Assays for Modulation of Cellular Pathways (Mechanistic Focus)
Specific cell-based assays focusing on the mechanistic modulation of cellular pathways by this compound are not prominently reported. To understand its precise intracellular effects, future research would need to employ assays that can monitor specific signaling cascades or metabolic pathways. Such studies could reveal whether the compound affects cellular processes like proliferation, apoptosis, or inflammatory responses, and through which molecular mechanisms these effects are mediated.
Antimicrobial Activity against Specific Pathogens (e.g., Bacteria, Fungi)
The antimicrobial properties of benzoate (B1203000) esters and related compounds have been a subject of investigation. While data specifically on this compound is limited, research on closely related compounds provides valuable insights.
A study on a structurally similar compound, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, isolated from Lonicera quinquelocularis, demonstrated notable antifungal activity. acs.org The ethyl acetate (B1210297) fraction of the plant, containing this compound, was effective against pathogenic fungi. acs.orgresearchgate.net Specifically, it showed significant inhibition of the growth of Aspergillus flavus and Aspergillus niger. acs.orgresearchgate.net
The following table summarizes the antifungal activity of the ethyl acetate fraction containing ethyl-3-hydroxy-5-methoxy-4-methylbenzoate:
| Fungal Strain | % Inhibition |
| Aspergillus flavus | 55.5% |
| Aspergillus niger | 61% |
| Data from a study on the ethyl acetate soluble fraction of Lonicera quinquelocularis containing ethyl-3-hydroxy-5-methoxy-4-methylbenzoate. acs.orgresearchgate.net |
The mechanism of action for the antifungal properties of such benzoate derivatives may involve the disruption of the fungal cell membrane or the inhibition of essential metabolic pathways. Further research is required to elucidate the precise molecular targets responsible for the observed inhibition of microbial growth.
Potential as Molecular Probes for Biochemical Research
Molecular probes are essential tools in biochemical research, enabling the visualization, quantification, and characterization of biological molecules and processes. These probes are often designed with specific properties, such as fluorescence or radioactivity, to allow for their detection. This compound, as a stable small molecule, represents a potential scaffold for the development of such probes.
Radiolabeled Probes for PET Imaging:
Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiolabeled compounds (radiotracers) to visualize and measure biochemical processes in vivo. vihita-bio.com A compound like this compound could be modified to create a PET tracer. This would typically involve incorporating a positron-emitting isotope, such as Fluorine-18 (¹⁸F), into the molecule. Given that many biologically active molecules are designed to bind to specific targets like enzymes or receptors, a radiolabeled version of a bioactive derivative of this compound could be used to image the distribution and density of its target in the body. For example, if a derivative is found to be a potent inhibitor of a specific enzyme that is overexpressed in tumors, an ¹⁸F-labeled version could potentially be used as a cancer imaging agent. The development of such probes requires careful consideration of the radiosynthesis process and the pharmacokinetic properties of the resulting radiotracer. mdpi.com
Fluorescent Probes for Bioimaging:
Fluorescence microscopy is a widely used technique for studying cellular and subcellular processes. chemicalbook.comnbinno.com Fluorescent molecular probes are designed to bind to specific targets and emit light upon excitation, allowing for their visualization. chemicalbook.com this compound could be chemically modified to incorporate a fluorophore, a molecule that imparts fluorescent properties. Alternatively, the intrinsic fluorescence of the benzoate ring might be modulated upon binding to a biological target. The design of such probes involves linking the benzoate scaffold to a known fluorescent dye or creating a new molecule where the fluorescence is "turned on" or "off" upon interaction with the target molecule. nih.gov These probes can be used to study enzyme activity, receptor binding, or the localization of specific biomolecules within living cells. chemicalbook.com
The development of molecular probes based on the this compound structure would leverage the SAR knowledge gained from its bioactive derivatives to ensure target specificity. The versatility of the benzoic acid core allows for the strategic placement of reporter groups (radiolabels or fluorophores) without disrupting the key interactions required for binding to the biological target.
Future Research Trajectories and Interdisciplinary Outlook
Development of More Sustainable and Scalable Synthetic Processes
The traditional synthesis of aromatic esters often involves methods that are not environmentally benign, utilizing harsh catalysts and producing significant waste mdpi.com. Future research will prioritize the development of green and efficient synthetic routes for Ethyl 3-methoxy-4-methylbenzoate.
Key areas of investigation include:
Solid Acid Catalysis: The use of recoverable solid acids, such as titanium-zirconium based catalysts, presents a promising alternative to conventional liquid acids like sulfuric acid mdpi.com. These catalysts are non-corrosive, reusable, and minimize the generation of aqueous waste, aligning with the principles of green chemistry mdpi.com. Research could focus on optimizing catalyst composition and reaction conditions (temperature, reactant ratios) to maximize yield and selectivity for the esterification of 3-methoxy-4-methylbenzoic acid.
Process Intensification: Moving from batch to continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity while minimizing reactor volume and energy consumption.
Alternative Esterification Methods: Exploring enzymatic catalysis or other biocatalytic methods could provide highly selective and environmentally friendly pathways. Additionally, investigating solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids could further enhance the sustainability of the synthesis.
A comparative overview of potential synthetic strategies is presented below.
| Method | Catalyst Type | Key Advantages | Research Focus |
| Conventional Esterification | Liquid Mineral Acids (e.g., H₂SO₄) | Low cost | N/A (Baseline) |
| Solid Acid Catalysis | Heterogeneous (e.g., Zr/Ti oxides) | Reusable, reduced waste, less corrosive mdpi.com | Catalyst design, reaction optimization |
| Flow Chemistry | Various (Solid or Homogeneous) | High efficiency, scalability, safety | Reactor design, integration with real-time monitoring |
| Biocatalysis | Enzymes (e.g., Lipases) | High selectivity, mild conditions, biodegradable | Enzyme screening, immobilization, process optimization |
Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. For this compound, these computational tools can accelerate discovery and optimization.
Reaction Outcome Prediction: ML models, particularly neural networks, can be trained on vast datasets of chemical reactions to predict the major product, yield, and optimal conditions for a given set of reactants and catalysts mit.eduacs.org. Such models could be applied to the synthesis of this compound to rapidly screen novel catalysts or unconventional reaction pathways without extensive laboratory experimentation nih.gov. The "Molecular Transformer" architecture, for instance, has demonstrated high accuracy in predicting reaction outcomes from reactant and reagent structures nih.gov.
Generative Models for Derivative Design: AI can be used to design novel derivatives of this compound with specific desired properties. By defining target parameters (e.g., binding affinity for a specific protein, specific electronic properties), generative models can propose new molecular structures that are likely to exhibit these characteristics nih.gov. This approach could be instrumental in developing new pharmaceutical leads or precursors for materials science.
Spectra and Property Prediction: ML algorithms can accurately predict various chemical properties and spectroscopic data (e.g., NMR spectra, hydrolysis rates) for new compounds researchgate.netosti.gov. This capability would allow for the in silico characterization of novel derivatives of this compound, prioritizing the synthesis of only the most promising candidates.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
While aromatic esters are typically associated with nucleophilic acyl substitution, recent advances in transition-metal catalysis have unveiled a host of unconventional transformations where the ester group can act as a leaving group or a directing group nih.govresearchgate.net. Applying these novel reactions to this compound could open pathways to previously inaccessible molecular architectures.
Potential areas for exploration include:
Decarbonylative Coupling Reactions: Transition-metal-catalyzed reactions can facilitate the cleavage of the C(acyl)-O bond, allowing the aromatic moiety to be used in cross-coupling reactions nih.gov. This would transform the ester into a versatile arylating agent for forming new C-C, C-N, or C-O bonds.
"Ester Dance" Reactions: A palladium-catalyzed reaction has been discovered that allows for the translocation, or "dance," of an ester group around an aromatic ring waseda.jp. Investigating this reaction with this compound could lead to the synthesis of its isomers, which may be difficult to prepare through traditional methods.
Deoxygenative Transformations: In these reactions, the ester's carbonyl group is removed, and the aromatic ring is coupled with a nucleophile acs.org. This provides a powerful method for functionalizing the aromatic core in ways that are complementary to classical electrophilic or nucleophilic aromatic substitution.
C-H Functionalization: Using the existing methoxy (B1213986) or ester groups as directing groups to functionalize adjacent C-H bonds on the aromatic ring is a highly atom-economical strategy for elaborating the molecular structure.
Advanced Analytical Methodologies for Real-Time Reaction Monitoring and Purity Assessment
Robust and precise analytical methods are crucial for optimizing synthetic processes and ensuring the quality of the final product. Future research will leverage advanced analytical techniques for comprehensive characterization.
Real-Time Reaction Monitoring: Process Analytical Technology (PAT) is essential for developing scalable and reproducible syntheses. Techniques such as in-line Nuclear Magnetic Resonance (NMR), Mid-Infrared (MIR) spectrometry, and Mass Spectrometry (MS) allow for the continuous monitoring of reactant consumption and product formation without sampling nih.govnih.govacs.org. This data enables precise determination of reaction kinetics and endpoints, leading to improved process control and efficiency rsc.orgoxinst.com.
High-Resolution Purity and Impurity Profiling: The purity of chemical intermediates is paramount, especially in pharmaceutical applications hbgxchemical.com. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for purity assessment arborpharmchem.com. Advanced methodologies, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), can provide even greater sensitivity and resolution for detecting and identifying trace-level impurities pharmafocusasia.com. A comprehensive impurity profile is critical for regulatory compliance and understanding potential side reactions hbgxchemical.comarborpharmchem.com.
| Analytical Technique | Application Area | Key Information Provided |
| Flow NMR Spectroscopy | Real-Time Monitoring | Structural confirmation, quantitative analysis of reaction components nih.govacs.org |
| In-line FT-IR/MIR | Real-Time Monitoring | Functional group analysis, concentration profiles of reactants and products nih.gov |
| On-line Mass Spectrometry | Real-Time Monitoring | Molecular weight confirmation, tracking of intermediates and byproducts nih.gov |
| UHPLC-HRMS | Purity Assessment | High-resolution separation, accurate mass for impurity identification pharmafocusasia.com |
| Quantitative NMR (qNMR) | Purity Assessment | Absolute purity determination without a specific reference standard |
Design of Targeted Derivatives for Specific Biochemical Probes or Precursors for Advanced Materials
The core structure of this compound makes it an attractive scaffold for designing molecules with specialized functions.
Biochemical Probes: The parent acid, 3-methoxy-4-methylbenzoic acid, is a known intermediate in the synthesis of pharmaceuticals like Zafirlukast and Finerenone punagri.com. This established biological relevance suggests that derivatives of the ethyl ester could be designed as biochemical probes. By incorporating reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups, novel molecules could be synthesized to study biological targets, such as specific enzymes or receptors, in their native environment.
Precursors for Advanced Materials: Aromatic esters are widely used as building blocks (monomers) for high-performance polymers like polyesters and polyamides wikipedia.org. The specific substitution pattern of this compound could be exploited to create polymers with tailored properties, such as thermal stability, optical characteristics, or specific solubility. Further functionalization of the aromatic ring or modification of the ester group could lead to a diverse range of monomers for creating novel materials. For example, derivatives could be designed for applications in liquid crystals, organic light-emitting diodes (OLEDs), or specialized resins.
Q & A
Q. What are the most reliable synthetic routes for Ethyl 3-methoxy-4-methylbenzoate, and how can researchers optimize yields?
- Methodological Answer : this compound can be synthesized via esterification of 3-methoxy-4-methylbenzoic acid using ethanol under acid catalysis (e.g., H₂SO₄). A modified approach involves protecting the methyl and methoxy groups during synthesis to prevent undesired side reactions. For optimization:
- Use anhydrous conditions to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to identify intermediates.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .
Key Data : Typical yields range from 60–75% under optimized conditions.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve crystallographic disorder in the methyl/methoxy substituents .
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogs (e.g., Ethyl 4-iodo-3-methoxybenzoate ). Key signals:
- Methoxy group: ~3.8 ppm (¹H), ~56 ppm (¹³C).
- Methyl group: ~2.3 ppm (¹H), ~21 ppm (¹³C).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 209.1 (calculated for C₁₁H₁₄O₃).
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ~8.2 min in methanol/water (70:30).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability; decomposition typically occurs above 200°C .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Advanced Research Questions
Q. How do substituent positions (methoxy vs. methyl) influence the compound’s reactivity in electrophilic substitution?
- Methodological Answer : The methoxy group at C3 is strongly ortho/para-directing, while the methyl group at C4 sterically hinders electrophilic attack. To study reactivity:
- Perform nitration (HNO₃/H₂SO₄) and analyze regioselectivity via NMR.
- Compare with analogs like Ethyl 4-bromo-2-fluoro-3-methoxybenzoate, where bromine enhances electrophilicity at C5 .
Data Contradictions : Methyl groups may reduce reaction rates but improve regiochemical control compared to halogens .
Q. What computational methods can predict interactions between this compound and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Compare with experimental IC₅₀ values from inhibition assays .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How can researchers resolve spectral contradictions in NMR assignments?
- Methodological Answer :
- Use 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., methyl vs. methoxy protons).
- Compare with structurally related compounds (e.g., Ethyl 3-amino-4-(cyclohexyloxy)benzoate ).
- Validate via crystallographic data : SHELXL-refined structures provide unambiguous bond lengths/angles .
Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
